o-Desmethyl betrixaban

Description

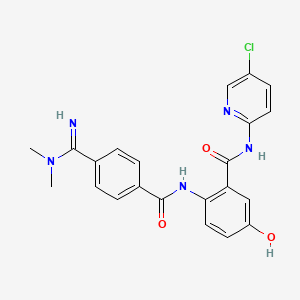

Structure

2D Structure

Properties

CAS No. |

1616693-59-4 |

|---|---|

Molecular Formula |

C22H20ClN5O3 |

Molecular Weight |

437.9 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-hydroxybenzamide |

InChI |

InChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31) |

InChI Key |

XALQAROEPNDIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Strategies and Advanced Structural Elucidation of O Desmethyl Betrixaban

Methodologies for the Chemical Synthesis of o-Desmethyl Betrixaban (B1666923) and Related Impurities/Analogs

The de novo synthesis of o-Desmethyl betrixaban is essential for generating a highly pure reference material, independent of isolation from metabolic studies or purification from the parent drug substance. A rational, multi-step synthetic strategy is designed to construct the molecule by sequentially forming its two key amide linkages. This approach also provides a versatile platform for accessing related analogs by modifying the starting materials.

A common synthetic route involves a convergent strategy, beginning with appropriately functionalized precursors for the three core structural fragments. A critical consideration is the protection of the reactive phenolic hydroxyl group on the central benzamide (B126) ring to prevent undesired side reactions during the amide coupling steps. A benzyl (B1604629) ether is a suitable protecting group due to its stability under coupling conditions and its facile removal via catalytic hydrogenation in the final step.

The synthesis can be outlined as follows:

First Amide Coupling: The synthesis commences with the coupling of 2-amino-5-(benzyloxy)benzoic acid (Intermediate 1 ) and 2-amino-5-chloropyridine (B124133) (Intermediate 2 ). Standard peptide coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of the amide bond. This reaction yields the protected intermediate, N-(5-chloropyridin-2-yl)-2-amino-5-(benzyloxy)benzamide (Intermediate 3 ).

Second Amide Coupling: The second amide bond is formed by coupling Intermediate 3 with 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (Intermediate 4 ). This reaction is typically performed under similar conditions, utilizing coupling agents like HATU or an alternative such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), to afford the fully protected precursor of this compound.

Deprotection: The final step is the cleavage of the benzyl ether protecting group. This is cleanly and efficiently achieved through catalytic hydrogenation. The protected compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. This reaction selectively removes the benzyl group, liberating the phenolic hydroxyl and yielding the final target compound, this compound, with high purity after appropriate workup and purification (e.g., recrystallization or preparative chromatography).

This synthetic framework is adaptable for producing related impurities. For instance, using a different isomer of aminobenzoic acid or a variant of the aminopyridine starting material would lead to the corresponding structural analogs.

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Unambiguous confirmation of the chemical structure of the synthesized this compound is achieved through a combination of high-resolution spectroscopic methods. Each technique provides complementary information, culminating in a complete and definitive structural assignment.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals and confirm the regiochemistry of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons. The spectrum of this compound, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals for its distinct structural motifs. The amide (N-H) and hydroxyl (O-H) protons are notable for their downfield chemical shifts and broad appearance.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.85 | s (br) | 1H | Amide N-H |

| 10.61 | s (br) | 1H | Amide N-H |

| 9.65 | s (br) | 1H | Phenolic O-H |

| 8.32 | d | 1H | Aromatic H (Chloropyridine ring) |

| 8.10 | d | 2H | Aromatic H (ortho to C=N) |

| 8.01 | dd | 1H | Aromatic H (Chloropyridine ring) |

| 7.85 | d | 2H | Aromatic H (meta to C=N) |

| 7.60 | d | 1H | Aromatic H (Central benzamide ring) |

| 7.21 | d | 1H | Aromatic H (Central benzamide ring) |

| 7.05 | dd | 1H | Aromatic H (Central benzamide ring) |

| 3.05 | s | 6H | N(CH₃)₂ |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound shows distinct signals for the amide carbonyls, the amidine carbon, and the various aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.4 | Amide C=O |

| 165.1 | Amide C=O |

| 162.5 | Amidine C=N |

| 151.8 | Aromatic C-O (Phenol) |

| 148.2 | Aromatic C-N (Pyridine) |

| 144.9 | Aromatic C-H (Pyridine) |

| 139.8 | Aromatic C-H (Pyridine) |

| 137.2 | Aromatic C (Quaternary) |

| 132.1 | Aromatic C (Quaternary) |

| 129.5 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 126.7 | Aromatic C-Cl (Pyridine) |

| 124.3 | Aromatic C-H |

| 122.1 | Aromatic C (Quaternary) |

| 119.5 | Aromatic C-H |

| 115.0 | Aromatic C-H |

| 40.1 | N(CH₃)₂ |

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound provides clear evidence for the presence of hydroxyl, amide, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3350 - 3150 | N-H Stretch | Amide N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1685 - 1650 | C=O Stretch | Amide I Band |

| 1645 | C=N Stretch | Amidine |

| 1610, 1580, 1475 | C=C Stretch | Aromatic Ring |

| 1550 - 1520 | N-H Bend | Amide II Band |

| 1250 | C-O Stretch | Phenolic C-O |

HRMS provides an extremely accurate measurement of the molecular mass, which is used to confirm the elemental composition of the synthesized compound. Analysis is typically performed using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, of this compound (C₂₄H₂₂ClN₅O₃) is 464.14894 Da . An experimental HRMS measurement would be expected to align with this value within a narrow error margin (typically < 5 ppm). For example, a found mass of 464.1485 Da would correspond to a mass error of -0.95 ppm, unequivocally confirming the elemental formula.

Furthermore, the presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, providing further structural confirmation. The amide bonds are common sites of cleavage under collision-induced dissociation (CID).

| Observed m/z | Proposed Fragment Structure / Neutral Loss | Formula of Fragment |

|---|---|---|

| 319.1 | Cleavage of the C(O)-N bond of the benzoyl amide, loss of C₉H₁₀N₂O | C₁₅H₁₂ClN₃O₂⁺ |

| 146.1 | Fragment corresponding to the 4-(N,N-dimethylcarbamimidoyl)benzoyl cation | C₉H₁₀N₂O⁺ |

| 128.0 | Fragment corresponding to the 2-amino-5-chloropyridine cation | C₅H₅ClN₂⁺ |

The combination of these high-resolution spectroscopic techniques provides a comprehensive and irrefutable body of evidence, confirming the identity and structural integrity of the synthesized this compound.

Metabolic Pathways and Biotransformation Mechanisms Leading to O Desmethyl Betrixaban Formation

Enzymatic O-Demethylation as a Key Biotransformation Pathway

While the principal metabolic route for betrixaban (B1666923) is amide hydrolysis, enzymatic O-demethylation represents a secondary, minor biotransformation pathway. fda.govfda.gov This reaction is mediated by the cytochrome P450 system, a family of enzymes crucial for the metabolism of a wide array of xenobiotics. nih.govmdpi.com The process involves the removal of a methyl group from the methoxy (B1213986) moiety of the betrixaban molecule, resulting in the formation of the metabolite known as o-desmethyl betrixaban (also identified as PRT058326). researchgate.netresearchgate.net

Identification and Characterization of Specific Cytochrome P450 Isoforms Mediating o-Demethylation of Betrixaban

The formation of this compound is specifically attributed to the action of certain isoforms of the cytochrome P450 enzyme family.

In vitro studies utilizing human CYP isoforms have been instrumental in identifying the specific enzymes responsible for the O-demethylation of betrixaban. fda.gov Research indicates that multiple CYP enzymes contribute to the formation of desmethyl metabolites. fda.gov Specifically, CYP3A4 and CYP2D6 have been identified as the likely isoforms involved in the formation of this compound. fda.gov CYP3A4 is one of the most abundant and significant enzymes in human drug metabolism, responsible for processing a large percentage of clinical drugs. nih.govmdpi.com CYP2D6 is also a key enzyme known for its high degree of genetic polymorphism, which can influence an individual's metabolic capacity for approximately 25% of commonly used drugs. nih.govpharmgkb.org The involvement of these two prominent enzymes underscores the specific, albeit minor, oxidative metabolic pathway for betrixaban. fda.govdrugbank.com

| CYP Isoform | Role in this compound Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Likely involved in formation. fda.govdrugbank.com | Identified in in vitro studies as a key contributor to desmethyl metabolite formation. fda.govdrugbank.com |

| CYP2D6 | Likely involved in formation. fda.gov | Identified in in vitro studies as a contributor to desmethyl metabolite formation. fda.gov |

| CYP1A2 | Minimal to no contribution. | High IC50 (>80 μM); no induction of activity by betrixaban. grafiati.com |

| CYP2C9 | Minimal to no contribution. | High IC50 (>80 μM); no induction of activity by betrixaban. grafiati.com |

| CYP2C19 | Minimal to no contribution. | High IC50 (43 μM competitive); suggests low interaction potential. grafiati.com |

Comparative Analysis of Metabolic Routes of Betrixaban, Including Hydrolytic Pathways, and Their Contribution to Metabolite Profiles

Hydrolytic Pathway (Major): The predominant metabolic pathway for betrixaban is amide hydrolysis. fda.govfda.gov This non-CYP-mediated process leads to the formation of two primary metabolites, identified as PRT062802 and PRT063069. researchgate.netfda.gov These metabolites are considered major circulating metabolites, although they are pharmacologically inactive. researchgate.net Unchanged betrixaban remains the most abundant component found in plasma and excreta, accounting for over 85% of the dose. researchgate.netgrafiati.com

Oxidative Demethylation Pathway (Minor): In contrast, the CYP-mediated pathways are minor. researchgate.net This route produces two desmethyl metabolites: this compound (PRT058326) and N-desmethyl betrixaban (PRT054156). researchgate.netresearchgate.net Both are found at trace levels, with a combined plasma exposure (AUC) of less than 1% of the parent drug. researchgate.net Despite their low concentration, these metabolites are pharmacologically active. researchgate.netresearchgate.net

| Metabolic Pathway | Key Enzymes/Process | Resulting Metabolites | Relative Contribution to Metabolism | Pharmacological Activity of Metabolites |

|---|---|---|---|---|

| Amide Hydrolysis | Non-CYP enzymatic hydrolysis | PRT062802, PRT063069 | Major (>99%) researchgate.netfda.gov | Inactive researchgate.net |

| O-Demethylation | CYP3A4, CYP2D6 fda.govdrugbank.com | This compound (PRT058326) | Minor (<1%) researchgate.net | Active researchgate.netresearchgate.net |

| N-Demethylation | CYP3A4, CYP2D6 fda.gov | N-desmethyl betrixaban (PRT054156) | Minor (<1%) researchgate.net | Active researchgate.netresearchgate.net |

In Vitro Pharmacological Characterization of O Desmethyl Betrixaban Activity

Assessment of Factor Xa Inhibitory Potency and Selectivity via Biochemical Assays

Biochemical assays are fundamental in determining the inhibitory potential of a compound against its target enzyme and its specificity.

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)

O-desmethyl betrixaban (B1666923), also known as PRT058326, has been identified as an active metabolite of betrixaban. fda.govashpublications.org In biochemical assays, o-desmethyl betrixaban has demonstrated the ability to inhibit Factor Xa with a half-maximal inhibitory concentration (IC50) of approximately 5 nM. researchgate.net In contrast, two major hydrolysis metabolites of betrixaban, PRT062802 and PRT063069, are considered inactive, with IC50 values for Factor Xa inhibition greater than 10 µM. ashpublications.org

Table 1: In Vitro Inhibitory Potency against Factor Xa

| Compound | Parameter | Value |

|---|---|---|

| This compound (PRT058326) | IC50 | ~5 nM |

| Betrixaban | Ki | 0.117 pM |

| PRT062802 (inactive metabolite) | IC50 | >10 µM |

| PRT063069 (inactive metabolite) | IC50 | >10 µM |

Information regarding the selectivity of this compound against other serine proteases, such as thrombin, trypsin, or other coagulation factors, is not detailed in the currently available scientific literature.

Mechanistic Investigations of this compound Binding to Factor Xa and Allosteric Modulation

Detailed mechanistic studies elucidating the specific binding mode of this compound to the active site of Factor Xa are not extensively described in the public domain. Similarly, there is no available information from the conducted research regarding whether this compound exerts its inhibitory effect through allosteric modulation of the Factor Xa enzyme.

Comparative Analysis of Factor Xa Inhibition Profiles Between this compound and Betrixaban

A direct comparison of the in vitro inhibitory profiles reveals a significant difference in potency between this compound and its parent compound, betrixaban. Betrixaban is an exceptionally potent inhibitor of Factor Xa, with a reported Ki of 0.117 pM. us.es In comparison, its o-desmethyl metabolite, while still active, exhibits a lower potency with an IC50 of approximately 5 nM. researchgate.net

Table 2: Comparison of Inhibitory Potency

| Compound | Parameter | Value |

|---|---|---|

| This compound | IC50 | ~5 nM |

| Betrixaban | Ki | 0.117 pM |

Preclinical Pharmacokinetic and in Vitro Adme Profiling of O Desmethyl Betrixaban

In Vitro Assessment of Metabolic Stability and Reaction Phenotyping

In vitro studies are crucial for characterizing the metabolic fate of a new chemical entity and its metabolites. These assessments help in understanding the potential for drug-drug interactions and in extrapolating in vitro data to predict in vivo human pharmacokinetics.

Microsomal Stability Studies and Intrinsic Clearance Determinations

Microsomal stability assays are a primary tool to evaluate the susceptibility of a compound to metabolism by phase I enzymes, predominantly cytochrome P450s, located in the endoplasmic reticulum of liver cells. In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. This rate is used to calculate the intrinsic clearance (CLint), a measure of the metabolic activity of the liver towards the compound.

Table 1: Representative Microsomal Stability Data for a Hypothetical Metabolite

| Parameter | Value |

| Test System | Human Liver Microsomes |

| Compound Concentration | 1 µM |

| Incubation Time | 0, 15, 30, 60 min |

| Half-life (t½) | > 60 min |

| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein |

Note: This table is illustrative and does not represent actual data for o-Desmethyl betrixaban (B1666923).

Hepatocyte Incubation Studies for Metabolite Identification and Formation Kinetics

Incubations with intact hepatocytes provide a more comprehensive model of liver metabolism as they contain both phase I and phase II enzymes, as well as active transport mechanisms. These studies are instrumental in identifying the full spectrum of metabolites formed from a parent drug and can be used to determine the kinetics of their formation.

Evaluation of In Vitro Permeability and Efflux Transport Characteristics

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound across this monolayer. A bidirectional assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally indicative of active efflux.

Table 2: Representative Caco-2 Permeability Data for a Hypothetical Metabolite

| Parameter | Value |

| Cell Line | Caco-2 |

| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 |

| Papp (B-A) (x 10⁻⁶ cm/s) | 1.2 |

| Efflux Ratio (Papp B-A / Papp A-B) | 2.4 |

Note: This table is illustrative and does not represent actual data for o-Desmethyl betrixaban.

Preclinical In Vivo Pharmacokinetics in Relevant Animal Models

In vivo pharmacokinetic studies in animal models such as rats, dogs, and monkeys are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. These studies provide key parameters that are used to predict human pharmacokinetics.

Quantification of this compound Exposure and Systemic Disposition in Non-Human Species

Following administration of the parent drug, betrixaban, to animal models, blood and plasma samples would be collected at various time points to measure the concentrations of both the parent drug and its metabolites, including this compound. This data allows for the determination of key pharmacokinetic parameters.

Table 3: Representative In Vivo Pharmacokinetic Parameters of a Hypothetical Metabolite in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| AUC (ng·h/mL) | 150 | 220 | 180 |

| Cmax (ng/mL) | 25 | 40 | 30 |

| Tmax (h) | 2.0 | 1.5 | 2.5 |

| t½ (h) | 4.5 | 6.0 | 5.2 |

| Volume of Distribution (Vd/F) (L/kg) | 1.2 | 0.8 | 1.0 |

| Clearance (CL/F) (mL/min/kg) | 15 | 10 | 12 |

Note: This table is illustrative and does not represent actual data for this compound.

Elucidation of Excretion Pathways of the Metabolite (e.g., Renal and Biliary Clearance in Preclinical Systems)

Mass balance studies, often using a radiolabeled version of the parent drug, are conducted to determine the routes and extent of excretion of the drug and its metabolites. Urine, feces, and bile are collected over a period of time to quantify the amount of radioactivity excreted through each pathway. This allows for the calculation of renal and biliary clearance of the metabolites. For betrixaban, the primary route of excretion is fecal, via the hepatobiliary system.

Advanced Analytical Methodologies for the Detection and Quantification of O Desmethyl Betrixaban

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug molecules and their metabolites in biological matrices due to its exceptional sensitivity, specificity, and high throughput. The development of a robust LC-MS/MS method for o-Desmethyl betrixaban (B1666923) would follow a systematic process of optimization and validation to ensure reliable data for pharmacokinetic and metabolic profiling.

The initial phase involves the optimization of both chromatographic separation and mass spectrometric detection. Chromatographic conditions are tailored to achieve a sharp peak shape for o-Desmethyl betrixaban, ensuring its separation from the parent drug (betrixaban), other metabolites, and endogenous matrix components that could cause interference. This is typically achieved using a reverse-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component with a pH modifier (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

For mass spectrometry, the molecule is ionized, commonly using electrospray ionization (ESI), and specific mass transitions are identified for the analyte and an internal standard. The Multiple Reaction Monitoring (MRM) mode is employed, where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process provides a high degree of specificity and minimizes background noise.

Once optimized, the method undergoes rigorous validation according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

Linearity and Range: The concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 1: Illustrative LC-MS/MS Method Parameters for Metabolite Quantification

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Determines the speed of the separation. |

| Injection Volume | 5 µL | The amount of prepared sample injected into the system. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Method for creating ions from the analyte for MS detection. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Precursor Ion (Q1) | Analyte-specific m/z | The mass-to-charge ratio of the parent molecule ion. |

| Product Ion (Q3) | Analyte-specific m/z | The mass-to-charge ratio of a specific fragment ion after collision-induced dissociation. |

| Internal Standard | Stable Isotope-Labeled Analyte | Used to correct for variations in sample processing and instrument response. |

Strategies for Metabolite Quantification in Complex Biological Matrices (e.g., Plasma, Urine, Feces) from Preclinical Studies

Quantifying metabolites in complex biological matrices like plasma, urine, and feces presents unique challenges due to the high content of proteins, salts, lipids, and other endogenous substances that can interfere with the analysis. lww.comfda.gov Effective sample preparation is therefore critical to remove these interferences and concentrate the analyte before LC-MS/MS analysis. The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the matrix.

Plasma: As the primary matrix for pharmacokinetic studies, plasma requires efficient removal of proteins.

Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While effective, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). It can provide cleaner extracts than PPT.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

Urine: Urine samples are typically less complex than plasma but can have high salt content and variability in pH. A "dilute-and-shoot" approach, where the sample is simply diluted with the mobile phase, can sometimes be used. However, for higher sensitivity and removal of matrix effects, LLE or SPE is often preferred.

Feces: Fecal samples are the most challenging matrix due to their heterogeneity and high lipid and solid content. The sample must first be homogenized, typically in an aqueous buffer. This homogenate can then be subjected to extraction, often requiring a multi-step process involving both LLE and SPE to achieve a sufficiently clean extract for analysis. Given that betrixaban and its metabolites are primarily excreted in feces, developing a robust method for this matrix is essential for mass balance studies. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Common Matrices |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. | Plasma, Whole Blood |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Cleaner extracts than PPT, can be concentrating. | More labor-intensive, requires solvent optimization. | Plasma, Urine |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | High selectivity, very clean extracts, high concentration factor. | Higher cost, requires method development. | Plasma, Urine, Feces |

Application of Isotope-Labeled Standards for Absolute Quantification and Metabolic Flux Analysis

Absolute Quantification: The use of stable isotope-labeled (SIL) internal standards is fundamental to achieving the highest level of accuracy and precision in quantitative bioanalysis. nih.gov A SIL internal standard is a version of the analyte (in this case, this compound) in which one or more atoms (e.g., Carbon, Hydrogen, Nitrogen) have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H or D, ¹⁵N). acanthusresearch.com

Because the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects during sample extraction, handling, and ionization in the mass spectrometer. nih.gov However, it is distinguished by its higher mass. By adding a known amount of the SIL standard to each sample at the beginning of the preparation process, any variability or loss during the procedure affects both the analyte and the standard equally. The final quantification is based on the ratio of the analyte's MS response to that of the SIL standard, which corrects for these variations and provides a highly reliable absolute concentration.

Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful technique used to investigate the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com By administering a substrate labeled with a stable isotope (a tracer) to a biological system, researchers can track the path of the labeled atoms as they are incorporated into various downstream metabolites. nih.govcreative-proteomics.com

In the context of drug development, MFA can provide detailed insights into how a drug like betrixaban and its metabolites, including this compound, are formed and cleared, and how they might alter cellular metabolism. creative-proteomics.com By measuring the rate of appearance of the isotope label in this compound after administering an isotope-labeled precursor, one could quantify its rate of formation. This experimental approach allows for a dynamic understanding of metabolic pathways that is not achievable through simple concentration measurements alone. nih.govmdpi.com Analysis of the isotopic enrichment in metabolites is performed using mass spectrometry or NMR spectroscopy, providing a quantitative map of metabolic activity. creative-proteomics.com

Future Research Directions and Unanswered Questions in O Desmethyl Betrixaban Science

Comprehensive Elucidation of the Full Biotransformation Network of Betrixaban (B1666923) and all its Metabolites

A significant area for future investigation is the complete mapping of betrixaban's biotransformation network. The primary metabolic pathway for betrixaban is known to be amide hydrolysis, which is independent of the cytochrome P450 (CYP) system, leading to two main inactive metabolites. fda.govdrugbank.com This minimal reliance on CYP enzymes is a notable characteristic. researchgate.net However, the formation of other minor metabolites, including potential O-demethylation products like o-desmethyl betrixaban, and their subsequent metabolic fates are not fully understood.

Key unanswered questions that require further research include:

Identification of Minor Metabolic Pathways: While amide hydrolysis is predominant, other minor pathways, potentially involving phase I and phase II enzymes, may contribute to the formation of metabolites like this compound. Detailed in vitro studies using human liver microsomes, hepatocytes, and recombinant enzymes could help identify these pathways.

Enzyme Contribution: The specific hydrolases or other enzymes responsible for the metabolism of betrixaban and the formation of its metabolites need to be definitively identified.

Inter-individual Variability: Research into the potential for genetic polymorphisms in metabolic enzymes to affect the metabolic profile of betrixaban is needed, even if the role of CYP enzymes is minor.

Metabolite-Metabolite Interactions: The potential for further metabolism of primary metabolites into secondary or tertiary metabolites has not been thoroughly explored.

A comprehensive understanding of the complete metabolic network is crucial for predicting potential drug-drug interactions and understanding variability in patient responses.

Advanced Preclinical Modeling for Predicting Metabolite Disposition and Activity

To better predict how this compound and other metabolites are distributed, metabolized, and excreted, and to understand their potential biological activity, advanced preclinical models are necessary. Traditional animal models have limitations in predicting human-specific metabolism due to interspecies differences. nih.gov

Future research should focus on the application and development of the following advanced models:

Organ-on-a-Chip (OOC) Systems: Microfluidic devices containing human cells in a 3D culture that mimic the physiology of human organs, such as the liver and kidney, offer a more accurate platform for studying human-specific drug metabolism and transport. nih.govnih.govnews-medical.net These "liver-on-a-chip" models can provide insights into the formation and disposition of metabolites in a human-relevant context. thno.orgopenpr.com

Humanized Mouse Models: Mice engrafted with human liver cells or expressing human drug-metabolizing enzymes and transporters can serve as valuable in vivo tools for studying the human-specific metabolism of betrixaban and the pharmacokinetics of its metabolites. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. biopharmaservices.com Developing robust PBPK models for betrixaban and its metabolites can help predict their concentrations in various tissues and identify potential accumulation or drug-drug interaction risks. researchgate.netamegroups.orgnih.gov

The table below summarizes the potential applications of these advanced models in the study of this compound.

| Model | Application in this compound Research | Potential Insights |

| Organ-on-a-Chip | Studying the formation and transport of this compound in a human liver microenvironment. | Human-specific metabolic pathways and hepatobiliary transport mechanisms. |

| Humanized Mice | In vivo assessment of the pharmacokinetic profile of this compound. | Human-relevant data on clearance, volume of distribution, and half-life. |

| PBPK Modeling | Simulating the disposition of this compound under various physiological and pathological conditions. | Prediction of tissue exposure and potential for drug-drug-disease interactions. nih.gov |

Development of Novel Analytical Standards and Reference Materials for Metabolic Research

Accurate identification and quantification of metabolites in biological matrices are fundamental to metabolic research. This requires the availability of high-purity analytical standards and certified reference materials (CRMs). The custom synthesis and characterization of metabolites like this compound are critical steps in this process. resolvemass.ca

Future efforts in this area should include:

Synthesis and Certification: The synthesis of this compound and other potential betrixaban metabolites needs to be optimized to produce highly pure reference compounds. These compounds must then undergo rigorous characterization using techniques like NMR, MS, and HPLC to confirm their identity and purity, leading to the creation of CRMs. walshmedicalmedia.comresearchgate.net

Stable Isotope-Labeled Standards: The development of stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standards for this compound is essential for accurate quantification in complex biological samples by mass spectrometry. tlcstandards.com

Availability to the Research Community: Making these reference materials widely available to researchers is crucial for standardizing assays and ensuring the reproducibility and comparability of results across different laboratories. nih.gov

Exploring Novel In Vitro and In Silico Methodologies for Predicting Metabolite Activity and Interactions

Predicting the biological activity and potential for interactions of metabolites early in the drug development process can save time and resources. Novel in vitro and in silico methods are powerful tools for achieving this. nih.govjocpr.com

Future research should leverage the following methodologies for this compound:

In Vitro Activity Assays: High-throughput screening (HTS) of this compound and other metabolites against a panel of relevant biological targets (e.g., enzymes, receptors, ion channels) can help identify any potential off-target activity or pharmacological effects. scispace.comcreative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use the chemical structure of a compound to predict its biological activity or toxicity. mdpi.com By developing QSAR models trained on data from similar compounds, the potential for this compound to have adverse effects could be predicted. ljmu.ac.uknih.govnih.gov

Molecular Docking and Simulation: These computational techniques can predict how a metabolite might bind to and interact with protein targets, providing insights into its potential to inhibit or induce enzymes or interact with transporters. nih.gov

Knowledge-Based Expert Systems: Systems like METEOR can predict metabolic transformations, while systems like DEREK and StAR can predict potential toxicity based on chemical structure, helping to flag metabolites of potential concern. tandfonline.com

The table below outlines some of these predictive methodologies and their applications.

| Methodology | Description | Application for this compound |

| In Vitro Assays | Cellular or biochemical assays to measure biological activity. | Assess inhibitory activity against Factor Xa and other coagulation factors; screen for off-target effects. |

| QSAR | Statistical models relating chemical structure to biological activity. | Predict potential toxicity (e.g., cardiotoxicity, hepatotoxicity) based on its molecular structure. |

| In Silico DDI Prediction | Computer models that predict interactions with metabolic enzymes and transporters. mdpi.comnih.govresearchgate.net | Evaluate the potential of this compound to be a substrate, inhibitor, or inducer of CYP enzymes or transporters like P-gp. |

Q & A

Q. What preclinical models have been utilized to evaluate the antithrombotic efficacy of betrixaban, and what methodological considerations are critical in these studies?

Betrixaban's efficacy was tested in three animal models: the rabbit vena cava thrombosis model , rodent ferric chloride carotid artery model , and baboon AV shunt model . These models assess venous and arterial thrombosis inhibition by measuring thrombus formation. Key methodological considerations include:

Q. How does betrixaban’s pharmacokinetic profile influence its dosing in clinical trials, particularly in renal/hepatic impairment?

Betrixaban’s low renal clearance (~5%) and minimal hepatic metabolism allow its use in renal/hepatic impairment without routine dose adjustments. Methodological considerations include:

Q. What analytical techniques are recommended for characterizing betrixaban impurities (e.g., o-Desmethyl betrixaban) during drug development?

Impurities like Betrixaban Impurity 1 (potentially this compound) require:

- NMR, mass spectrometry, and HPLC for structural elucidation .

- Compliance with ICH guidelines for method validation (specificity, accuracy) and ≥95% purity standards .

Advanced Research Questions

Q. How should researchers address discrepancies in betrixaban’s efficacy outcomes between the APEX trial and real-world anticoagulant use?

The APEX trial reported reduced VTE risk but included asymptomatic events and had 15% missing ultrasonographic data . Methodological solutions include:

- Post-hoc stratification by symptomatic events .

- Pragmatic trials with broader inclusion criteria and sensitivity analyses excluding asymptomatic cases .

Q. What methodological approaches optimize betrixaban dosing in severe renal impairment while balancing bleeding risks?

Q. What strategies are viable for developing reversal agents for betrixaban given its long half-life?

Preclinical strategies include:

- Testing universal FXa antidotes (e.g., andexanet alfa derivatives) in primate hemorrhage models .

- Prioritizing compounds with high binding affinity (Kd <1 nM) to counteract its 19–27-hour half-life .

Q. How can cost-effectiveness models account for adherence heterogeneity in post-discharge VTE prophylaxis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.